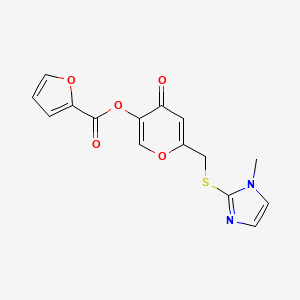

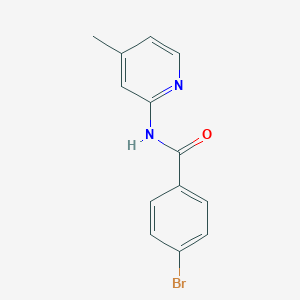

N-(4-乙基苯基)-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any notable characteristics .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.). These properties can help in identifying the compound and predicting its behavior .科学研究应用

Photodynamic Antimicrobial Therapy (PAT)

TEtPP has shown promise as an agent for antibacterial photodynamic therapy . PAT involves using light-activated compounds to selectively kill bacteria. In a study, TEtPP demonstrated excellent photophysical properties and potent antimicrobial activity against clinically important bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa . Under irradiation, TEtPP exhibited significantly lower minimum inhibitory concentrations (MICs) compared to non-irradiated conditions .

Neuroprotective Activity

The compound 4h , derived from N-alkyl-4-quinolones (which includes TEtPP), demonstrated neuroprotective activity against N-methyl-ᴅ-aspartate (NMDA)-induced excitotoxicity in PC12 cells. This finding suggests potential applications in neuroprotection and neurological disorders .

Amphiphilic Hydrogels

Researchers have synthesized amphiphilic hydrogels based on different molar ratios of N,N-dimethylacrylamide (DMAM) and acrylic acid (AA) . These hydrogels, which incorporate TEtPP, were studied for their swelling behavior under varying conditions (pH, time, temperature, and salinity). Understanding these hydrogels’ properties could lead to applications in drug delivery, tissue engineering, and wound healing .

作用机制

Target of Action

The primary target of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as H-151, is STING (Stimulator of Interferon Genes) . STING is a key sensor of cytosolic nucleic acids and a transmembrane protein found in the endoplasmic reticulum . Upon activation, it functions as a signaling hub, orchestrating immune responses to pathogenic, tumoral, or self-DNA detected in the cytoplasm .

Mode of Action

H-151 exerts its inhibitory action by covalently binding to STING at the transmembrane cysteine residue at position 91 . This synthetic indole-derivative blocks STING palmitoylation and clustering, two essential steps for STING signaling . In models of autoinflammatory disease, H-151 blocks STING-induced expression of pro-inflammatory cytokines and reduces inflammation .

Biochemical Pathways

The biochemical pathways affected by H-151 involve the STING signaling pathway . The compound inhibits STING activation, which in turn blocks the production of pro-inflammatory cytokines . This leads to a reduction in inflammation, particularly in models of autoinflammatory disease .

Pharmacokinetics

It is also known that a broad range of monooxygenases is involved in the initial metabolic steps .

Result of Action

The result of H-151’s action is the inhibition of the STING signaling pathway . This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in inflammation . H-151 has been shown to be effective in both human and murine STING, in vitro and in vivo (mouse models) .

安全和危害

未来方向

属性

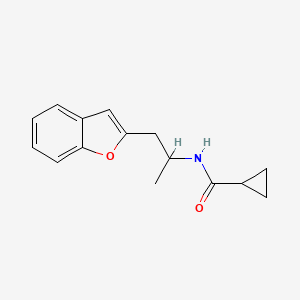

IUPAC Name |

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-11-7-9-12(10-8-11)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGLAVPDLFGGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2806060.png)

![5-(4-Ethoxyphenyl)-8-[(3-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2806063.png)

![(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2806068.png)

![2-(4-(methylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2806072.png)

![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2806077.png)

![2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide](/img/structure/B2806080.png)